3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride
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Overview
Description
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride is a compound that contains a trifluoromethyl group, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl and pyrazole moieties but lacks the amine group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains a trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride is unique due to the combination of its trifluoromethyl group, pyrazole ring, and amine group. This combination imparts distinct chemical properties, such as high electronegativity, stability, and potential bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,3,3-trifluoro-2-pyrazol-1-ylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(4-10)12-3-1-2-11-12;/h1-3,5H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCGOKXZRILZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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